molecular formula C8H8OS B3035055 3-Cyclopropylthiophene-2-carbaldehyde CAS No. 29481-31-0

3-Cyclopropylthiophene-2-carbaldehyde

Cat. No.: B3035055
CAS No.: 29481-31-0
M. Wt: 152.22 g/mol
InChI Key: SWHPWJOBKRZAGE-UHFFFAOYSA-N
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Description

3-Cyclopropylthiophene-2-carbaldehyde is an organic compound belonging to the family of thiophenes. It is a colorless liquid that is soluble in common organic solvents. This compound is a versatile platform for the synthesis of many different compounds, including polymers, polyesters, and polyamides. It is a highly reactive compound that can be used in a variety of synthetic processes.

Scientific Research Applications

Stereoselective Synthesis

Reactions of tetrahydrothiophene carbaldehydes, closely related to 3-Cyclopropylthiophene-2-carbaldehyde, have been explored for stereoselective synthesis. These reactions use organometallic reagents and various metals to achieve stereocontrolled coupling, producing functionally diverse tetrahydrothiophenes. This approach is significant in organic synthesis, particularly for molecules requiring specific stereochemistry (Alcaide, Almendros, & Campo, 2008).

Biological Evaluation

Arylthiophene-2-carbaldehydes, structurally related to the target compound, have been synthesized and evaluated for their biological activities. These compounds displayed promising antibacterial and anti-inflammatory activities, highlighting their potential in pharmaceutical applications (Ali et al., 2013).

Photophysical Properties

The synthesis of novel aryl-substituted thiophene derivatives, including compounds similar to this compound, has been investigated. These compounds exhibit potential as functional materials in organic light-emitting diodes (OLEDs), with their UV-Vis absorption and photoluminescent properties being of particular interest (Xu & Yu, 2011).

Asymmetric Synthesis

Organocatalytic reactions involving tetrahydrothiophene carbaldehydes have been developed for asymmetric synthesis, which can be crucial in creating optically active pharmaceuticals and nanomaterials. These methods produce highly functionalized tetrahydrothiophenes with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).

Novel Ring Transformations

Research has been conducted on the transformation of thiophen carbaldehydes into different ring structures, such as pyrroles. This illustrates the versatility of these compounds in synthetic chemistry, enabling the creation of various heterocyclic structures (Colburn, Iddon, Suschitzky, & Gallagher, 1978).

Properties

IUPAC Name

3-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-5-8-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPWJOBKRZAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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